N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide
Overview
Description
N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzylideneamino group attached to a 2,5-dichlorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide typically involves the Schiff base reaction. This reaction is a condensation process between an amine and an aldehyde. In this case, the reaction involves the condensation of 2,5-dichlorobenzenesulfonamide with benzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of green catalysts, such as modified mesoporous halloysite nanotubes or bimetallic reduced graphene oxide, can enhance the efficiency and selectivity of the reaction while reducing the generation of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of other organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an antimicrobial agent and in the development of new therapeutic drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-benzylideneaniline: Similar structure but lacks the dichloro and sulfonamide groups.
N-(2,5-dichlorobenzylidene)aniline: Similar structure but lacks the sulfonamide group.
N-(benzylideneamino)benzenesulfonamide: Similar structure but lacks the dichloro groups .
Uniqueness
N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide is unique due to the presence of both dichloro and sulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2,5-dichlorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-11-6-7-12(15)13(8-11)20(18,19)17-16-9-10-4-2-1-3-5-10/h1-9,17H/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLORFNEBWDSLB-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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